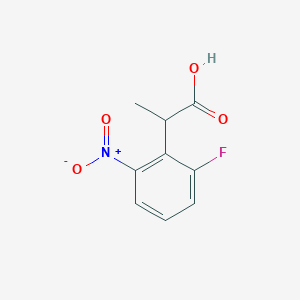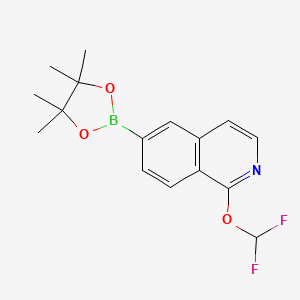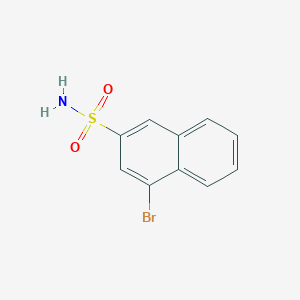
2-Fluoro-6-nitrophenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-nitrophenylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a propanoic acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrophenylpropanoic acid typically involves the nitration of 2-fluorophenylpropanoic acid followed by purification steps. One common method includes:
Nitration Reaction: The starting material, 2-fluorophenylpropanoic acid, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-nitrophenylpropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Oxidation: The propanoic acid side chain can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Fluoro-6-aminophenylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Fluoro-6-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-Fluoro-6-nitrophenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-nitrophenylpropanoic acid depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. The propanoic acid side chain allows for interactions with enzymes and other biological molecules, potentially affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-aminophenylpropanoic acid: Similar structure but with an amino group instead of a nitro group.
2-Fluoro-6-nitrobenzoic acid: Similar structure but with a benzoic acid side chain instead of a propanoic acid side chain.
2-Fluoro-4-nitrophenylpropanoic acid: Similar structure but with the nitro group in a different position on the benzene ring.
Uniqueness
2-Fluoro-6-nitrophenylpropanoic acid is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8FNO4 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
2-(2-fluoro-6-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FNO4/c1-5(9(12)13)8-6(10)3-2-4-7(8)11(14)15/h2-5H,1H3,(H,12,13) |
Clave InChI |
VDHLDWLBQMHLPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC=C1F)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/no-structure.png)
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)

